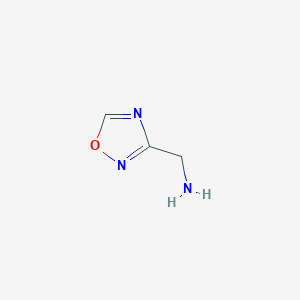

(1,2,4-オキサジアゾール-3-イル)メタンアミン

説明

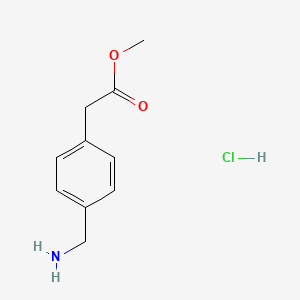

“(1,2,4-Oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . The molecular weight of this compound is 99.09 . It is a derivative of the 1,2,4-oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a focus of research in the field of energetic materials . The synthesis involves various methods and techniques, including the polyphosphoric acid condensation route and the tandem heterocyclization of furoxanylamidoximes with various aliphatic, aromatic, and heterocyclic carboxylic acid chlorides .

Molecular Structure Analysis

The molecular structure of “(1,2,4-Oxadiazol-3-yl)methanamine” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI key for this compound is provided as PMGNTVSNOHHGFJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. These compounds have been found to exhibit various biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Physical And Chemical Properties Analysis

“(1,2,4-Oxadiazol-3-yl)methanamine” is a solid compound . The compound’s SMILES string is Cl.NCc1ncon1 . It is classified under the category of Halogenated Heterocycles and Heterocyclic Building Blocks .

科学的研究の応用

農業生物活性

(1,2,4-オキサジアゾール-3-イル)メタンアミンを含む1,2,4-オキサジアゾール誘導体は、幅広い農業生物活性を示すことがわかっています . それらは、優れた農業活性を有する新規分子の発見に使用されてきました . 例えば、それらは、Meloidogyne incognitaに対する中程度の線虫駆除活性を示し、Rhizoctonia solaniに対する抗真菌活性を示しました .

抗菌効果

1,2,4-オキサジアゾール誘導体の特定の化合物は、Xanthomonas oryzae pv. に対して強い抗菌効果を示しました。 oryzae (Xoo)、EC 50値はビスメルチアゾール(BMT)およびチオジアゾール銅(TDC)よりも優れています . それらはまた、Xanthomonas oryzae pv. に対して優れた抗菌能力を示しました。 oryzicola (Xoc) .

抗癌活性

1,2,4-オキサジアゾール誘導体は合成され、その抗癌活性について評価されています . 合成された化合物のIC 50値は、MCF-7およびKB細胞株に対するin vitro抗癌活性について観察されました .

EGFR阻害剤

1,2,4-オキサジアゾール誘導体は、抗癌療法における潜在的な用途を有する革新的なEGFR阻害剤として設計および合成されました .

アセチルコリンエステラーゼ阻害剤

1,2,4-オキサジアゾール誘導体は合成され、アセチルコリンエステラーゼ阻害剤として評価されました .

合成有機化学

1,2,4-オキサジアゾール環は、熱的および光化学的環開裂またはさまざまな求核試薬との反応を介して、他の複素環式および非環式化合物を生成するための便利な前駆体として機能します .

作用機序

Target of Action

Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

It’s worth noting that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Biochemical Pathways

It has been demonstrated that 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Result of Action

It has been shown that many oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Action Environment

It has been suggested that the azide group in some oxadiazole derivatives can control the melting point and increase the energy of the compound, which might suggest some environmental stability .

将来の方向性

The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of energetic compounds with azido groups, which can control the melting point and increase the energy of the compound . There is also a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

生化学分析

Biochemical Properties

(1,2,4-Oxadiazol-3-yl)methanamine has been found to exhibit a broad spectrum of biological activities. For instance, 1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Cellular Effects

The cellular effects of (1,2,4-Oxadiazol-3-yl)methanamine are not well-documented. It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to have antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which could suggest potential effects on cellular processes .

Molecular Mechanism

1,2,4-oxadiazole derivatives have been shown to act as competitive inhibitors in certain biochemical reactions

Metabolic Pathways

1,2,4-oxadiazole derivatives have been shown to be involved in the kynurenine pathway, leading to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .

特性

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYVSDKZZNSXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

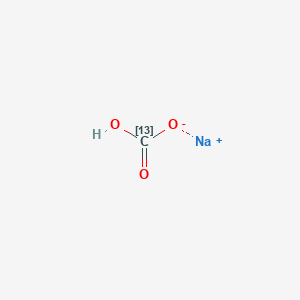

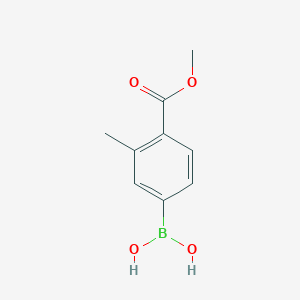

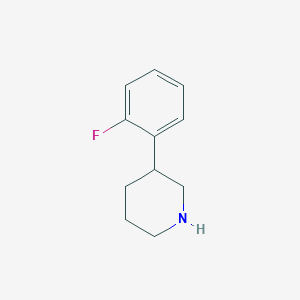

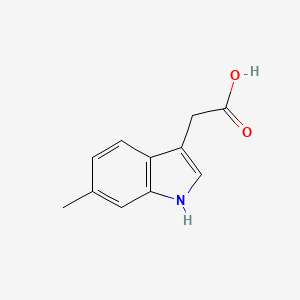

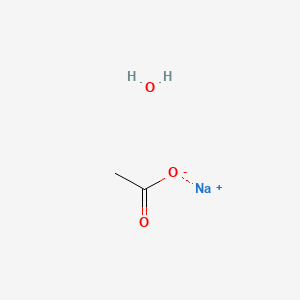

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

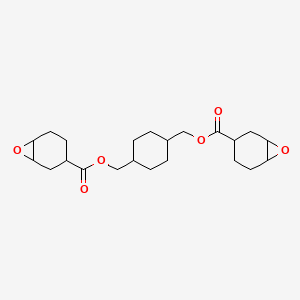

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B1632293.png)